molecular formula C19H24N2O5S B4174147 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methoxypropyl)benzamide

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methoxypropyl)benzamide

Cat. No. B4174147
M. Wt: 392.5 g/mol
InChI Key: BXNPXPQTPRFYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methoxypropyl)benzamide, commonly known as MSMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MSMB is a small molecule that belongs to the class of sulfonylureas and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MSMB is not fully understood, but it is thought to work by inhibiting the activity of a protein called sulfonylurea receptor 1 (SUR1). SUR1 is involved in regulating the activity of potassium channels in cells, and inhibition of this protein by MSMB leads to changes in cellular function. MSMB has also been shown to inhibit the activity of a protein called HIF-1α, which is involved in regulating the response to hypoxia.
Biochemical and Physiological Effects:
MSMB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MSMB has been found to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSMB has also been shown to improve glucose tolerance and may have applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

MSMB has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a well-established method of synthesis. MSMB is also stable and can be stored for long periods of time. However, there are also limitations to the use of MSMB in lab experiments. It can be difficult to determine the optimal concentration of MSMB to use in experiments, and it may have off-target effects that need to be taken into account.

Future Directions

There are several future directions for research on MSMB. One area of research is to further investigate the mechanism of action of MSMB and to identify the specific targets of the compound. Another area of research is to investigate the potential applications of MSMB in the treatment of neurodegenerative diseases and diabetes. Additionally, more research is needed to determine the optimal concentration of MSMB to use in experiments and to investigate any off-target effects of the compound.

Scientific Research Applications

MSMB has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. MSMB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. MSMB has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-21(27(23,24)18-11-9-17(26-3)10-12-18)16-7-5-15(6-8-16)19(22)20-13-4-14-25-2/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPXPQTPRFYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCCOC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methoxypropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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